molecular formula C29H38N2O6 B12400661 Neuraminidase-IN-2

Neuraminidase-IN-2

Cat. No.: B12400661
M. Wt: 510.6 g/mol
InChI Key: KCIPEQXLMDETCG-UPRLRBBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuraminidase-IN-2 is a compound known for its inhibitory effects on neuraminidase, an enzyme that plays a crucial role in the life cycle of influenza viruses. Neuraminidase facilitates the release of new viral particles from infected cells, making it a key target for antiviral drugs. This compound has shown promise in inhibiting this enzyme, thereby preventing the spread of the virus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neuraminidase-IN-2 typically involves a multi-step process that includes the formation of key intermediates. The general procedure involves the use of specific reagents and catalysts to achieve the desired chemical transformations. For example, one common synthetic route may involve the use of a pharmacophore model for virtual screening, followed by molecular docking and molecular dynamics simulations to predict binding modes and energies .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Neuraminidase-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.

Scientific Research Applications

Neuraminidase-IN-2 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.

    Biology: It helps in understanding the role of neuraminidase in viral replication and pathogenesis.

    Medicine: It is explored as a potential antiviral drug for treating influenza and other viral infections.

    Industry: It is used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

Neuraminidase-IN-2 exerts its effects by binding to the active site of neuraminidase, thereby inhibiting its enzymatic activity. This prevents the cleavage of sialic acid residues from glycoproteins and glycolipids, which is essential for the release of new viral particles from infected cells . By blocking this process, this compound effectively halts the spread of the virus.

Comparison with Similar Compounds

Similar Compounds

    Oseltamivir: Another neuraminidase inhibitor used as an antiviral drug.

    Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.

    Peramivir: An intravenous neuraminidase inhibitor used for treating influenza.

Uniqueness

Neuraminidase-IN-2 is unique in its specific binding affinity and inhibitory potency against neuraminidase. Unlike some other inhibitors, it may offer advantages in terms of reduced resistance development and broader spectrum activity against various influenza strains .

Properties

Molecular Formula

C29H38N2O6

Molecular Weight

510.6 g/mol

IUPAC Name

(3R,4R,5S)-4-acetamido-5-[[4-[(3-methoxyphenyl)methoxy]phenyl]methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C29H38N2O6/c1-5-23(6-2)37-27-16-22(29(33)34)15-26(28(27)31-19(3)32)30-17-20-10-12-24(13-11-20)36-18-21-8-7-9-25(14-21)35-4/h7-14,16,23,26-28,30H,5-6,15,17-18H2,1-4H3,(H,31,32)(H,33,34)/t26-,27+,28+/m0/s1

InChI Key

KCIPEQXLMDETCG-UPRLRBBYSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC=C(C=C2)OCC3=CC(=CC=C3)OC)C(=O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC=C(C=C2)OCC3=CC(=CC=C3)OC)C(=O)O

Origin of Product

United States

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